molecular formula C7H3BrClNO B3043849 3-Bromo-5-chloro-2-hydroxybenzonitrile CAS No. 938117-34-1

3-Bromo-5-chloro-2-hydroxybenzonitrile

Cat. No.: B3043849
CAS No.: 938117-34-1
M. Wt: 232.46 g/mol
InChI Key: JYARGJYZFXIQPF-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrClNO It is a derivative of benzonitrile, featuring bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-hydroxybenzonitrile typically involves the bromination and chlorination of 2-hydroxybenzonitrile. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperature and pH conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-hydroxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation of the hydroxyl group can produce a ketone or aldehyde .

Scientific Research Applications

3-Bromo-5-chloro-2-hydroxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and hydroxyl groups allows the compound to form hydrogen bonds and halogen interactions, influencing its binding affinity and activity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-2-hydroxybenzophenone
  • 5-Bromo-2-hydroxybenzonitrile
  • 2-Bromo-5-hydroxybenzonitrile

Uniqueness

3-Bromo-5-chloro-2-hydroxybenzonitrile is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-5-chloro-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYARGJYZFXIQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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